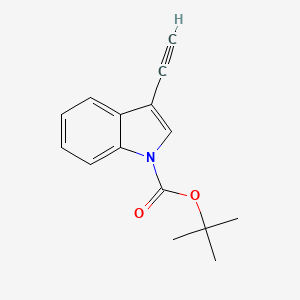
Ethyl 3-iso-propylbenzoylformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iso-propylbenzoylformate, also known as ethyl 3-(propan-2-yl)benzoylformate, is a chemical compound that belongs to the class of organic compounds known as benzoylformates. It is commonly used in the synthesis of various organic compounds and has been the subject of numerous scientific studies due to its potential applications in the fields of pharmaceuticals, perfumes, and flavorings.
Mécanisme D'action
The mechanism of action of Ethyl 3-iso-propylbenzoylformate 3-iso-propylbenzoylformate is not well understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of various bacterial and fungal strains, suggesting that it may disrupt key cellular processes involved in these organisms.
Biochemical and Physiological Effects:
Ethyl 3-iso-propylbenzoylformate has been shown to possess a range of biochemical and physiological effects, including antibacterial, antifungal, and antioxidant properties. It has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs and pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 3-iso-propylbenzoylformate 3-iso-propylbenzoylformate in lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and easy to handle, making it a popular choice for researchers. However, one of the main limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are numerous potential future directions for research involving Ethyl 3-iso-propylbenzoylformate 3-iso-propylbenzoylformate. One area of interest is its potential as a drug candidate for the treatment of various bacterial and fungal infections. Another area of interest is its potential as a flavoring or fragrance agent in the food and cosmetics industries. Finally, there is also potential for further research into the mechanism of action of this compound, which could lead to the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of Ethyl 3-iso-propylbenzoylformate 3-iso-propylbenzoylformate involves the reaction of benzoyl chloride with Ethyl 3-iso-propylbenzoylformate 3-iso-propylacetoacetate in the presence of a base such as triEthyl 3-iso-propylbenzoylformateamine. The reaction proceeds via an acylation mechanism, which involves the transfer of an acyl group from the benzoyl chloride to the acetoacetate moiety. The resulting product is then purified using standard techniques such as distillation or chromatography.
Applications De Recherche Scientifique
Ethyl 3-iso-propylbenzoylformate has been the subject of numerous scientific studies due to its potential applications in the fields of pharmaceuticals, perfumes, and flavorings. It has been shown to possess antibacterial, antifungal, and antioxidant properties, making it a promising candidate for the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
ethyl 2-oxo-2-(3-propan-2-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)12(14)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLTFGZXHMJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-iso-propylbenzoylformate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)






![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)

![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![4-[(5-Ethoxypyridin-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B3006680.png)
![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)